2-(Methylthio)thiophene-3-carboxylic acid

Übersicht

Beschreibung

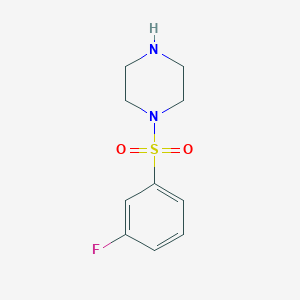

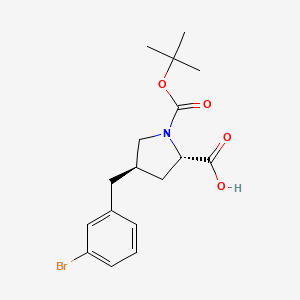

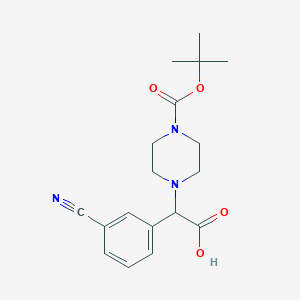

“2-(Methylthio)thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 71154-30-8 . It has a molecular weight of 174.24 and its IUPAC name is 2-(methylsulfanyl)-3-thiophenecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(Methylthio)thiophene-3-carboxylic acid” consists of a thiophene ring with a carboxylic acid group and a methylthio group attached .

Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Development

2-(Methylthio)thiophene-3-carboxylic acid: is a valuable compound in the development of organic semiconductors . Its thiophene core is integral to the structure of many organic electronic materials. These semiconductors are used in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronics and display technologies.

Pharmaceutical Applications

Thiophene derivatives, including 2-(Methylthio)thiophene-3-carboxylic acid , exhibit a range of pharmacological properties. They are explored for their potential as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic agents . This makes them significant in the design of new drugs and therapeutic agents.

Corrosion Inhibition

In industrial chemistry, 2-(Methylthio)thiophene-3-carboxylic acid can be utilized as a corrosion inhibitor . Its application is crucial in protecting metals and alloys from corrosive processes, which is essential for extending the lifespan of industrial machinery and infrastructure.

Material Science

This compound is also used in material science for the synthesis of novel materials. For instance, it can be involved in the preparation of acetylene monomers required for the synthesis of polymers like poly(2-methylbut-2-enyl thiophene-3-carboxylate) . These materials have diverse applications, including coatings, adhesives, and specialty plastics.

Biological Research

In biological research, 2-(Methylthio)thiophene-3-carboxylic acid is used in the study of bioactive molecules. Its derivatives are synthesized and evaluated for their biological activities, such as antimicrobial and anticancer properties . This research contributes to the discovery of new drugs and treatments.

Synthesis of Heterocycles

2-(Methylthio)thiophene-3-carboxylic acid: is a precursor in the synthesis of various heterocyclic compounds. These heterocycles are fundamental structures in many drugs and are used to create a wide array of medicinal compounds with diverse therapeutic effects .

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, such as “2-(Methylthio)thiophene-3-carboxylic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

Wirkmechanismus

Mode of Action

It is known that thiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

Thiophene derivatives are known to be involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.

Result of Action

As a thiophene derivative, it may participate in suzuki–miyaura cross-coupling reactions , which could potentially lead to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylthio)thiophene-3-carboxylic acid .

Eigenschaften

IUPAC Name |

2-methylsulfanylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-6-4(5(7)8)2-3-10-6/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABWPIYTBMFEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376307 | |

| Record name | 2-(Methylsulfanyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thiophene-3-carboxylic acid | |

CAS RN |

71154-30-8 | |

| Record name | 2-(Methylthio)-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1332885.png)

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)